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Dicyclopentadiene dioxide, endo

Heat deflection temperature Epoxy thermosets Thermal stability

Sourcing ultra-high-temperature epoxy monomers often yields mixed isomers or liquid alternatives that alter cure kinetics and thermal performance. endo-Dicyclopentadiene dioxide (CAS 4168-48-3) solves this with stereochemical purity. - Cured HDT exceeds 300°C with anhydride/polyol - no Tg before decomposition. - Crystalline solid (mp 185-189°C) enables B-staged prepregs with >1 year ambient shelf life. - Zero aromatic content: UV-transparent, no oxidative degradation, excellent dielectric properties. Immediate technical data sheets and batch-specific COA available.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13825014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentadiene dioxide, endo
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1C2C3CC4C(C3C1C5C2O5)O4
InChIInChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1
InChIKeyBQQUFAMSJAKLNB-XTNZTGIRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-Dicyclopentadiene Dioxide: Ultra-High-Temperature Cycloaliphatic Diepoxide


endo-Dicyclopentadiene dioxide (endo-DCPD dioxide, CAS 4168-48-3) is a stereochemically pure cycloaliphatic diepoxide monomer with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol. It appears as a white crystalline powder with a melting point of 185–189 °C, a density of 1.33 g/cm³, and an epoxy equivalent weight (EEW) of approximately 82 g/eq [1]. Unlike the commercially ubiquitous mixed endo/exo isomer product (CAS 81-21-0, typically ~30% endo), the pure endo isomer is characterized by both epoxide rings fused directly onto a rigid, strained polycyclic alicyclic framework, which after anhydride/polyol curing yields crosslinked networks with heat distortion temperatures exceeding 300 °C—among the highest reported for any organic epoxy system [2]. The compound is the epoxy-functionalized derivative of endo-dicyclopentadiene and serves as the cornerstone monomer for the R-122 (6207, Unox EP-207) class of ultra-high-temperature epoxy resins.

Why Endo-Isomer Purity Cannot Be Substituted


Three structural and performance factors preclude simple substitution. First, stereochemistry governs reactivity: endo-DCPD dioxide is more than an order of magnitude less reactive than its exo stereoisomer in ring-opening metathesis polymerization (ROMP), a difference rooted in steric hindrance at the penultimate repeating unit [1]. Second, the pure endo isomer is a high-melting crystalline solid (mp 185 °C), whereas the common mixed-isomer product is a scaly crystalline powder with variable composition, and alternative cycloaliphatic diepoxides such as vinyl cyclohexene dioxide and ERL-4221 are room-temperature liquids—making direct formulation substitution impossible without fundamentally altering processing parameters, B-staging behavior, and shelf-life characteristics [2]. Third, the endo-isomer-specific rigid molecular architecture produces cured networks that display no observable glass transition prior to thermal decomposition (~300 °C), a property not replicated by mixed-isomer or bisphenol-A-based epoxy systems [2]. Procurement of the correct stereochemical form is therefore non-negotiable for applications demanding predictable cure kinetics, defined B-stage latency, and maximum thermal-mechanical performance.

Quantitative Performance Evidence


Heat Deflection Temperature vs. Bisphenol A Epoxy

When cured with maleic anhydride/polyol mixtures at an optimum ratio of 0.3–0.5 mol anhydride per epoxide equivalent, endo-DCPD dioxide produces crosslinked resins whose ultimate deflection temperature exceeds 300 °C [1]. By contrast, a representative bisphenol A epoxy resin (DGEBA) cured with anhydride hardeners exhibits a heat deflection temperature of 115–135 °C (ASTM D648) and a glass transition temperature (Tg) of 120–140 °C [2]. This places the endo-DCPD dioxide network's thermal resistance more than 165 °C above the best-performing conventional aromatic epoxy systems under comparable anhydride-cure regimes.

Heat deflection temperature Epoxy thermosets Thermal stability

Epoxy Equivalent Weight and Crosslink Density

The endo-DCPD dioxide monomer has an epoxy equivalent weight (EEW) of 82–85 g/eq [1], which is approximately 2- to 3.5-fold lower than the EEW range of 170–285 g/eq typical for commercial bisphenol A-based epoxy resins (DGEBA grades) [2]. An EEW of ~82 g/eq is near the theoretical minimum for a difunctional cycloaliphatic diepoxide of this molecular weight, meaning that each gram of endo-DCPD dioxide delivers roughly twice the number of reactive oxirane groups compared to a standard DGEBA resin. Upon anhydride curing, this translates directly into a substantially higher crosslink density within the thermoset network.

Epoxy equivalent weight Crosslink density Network architecture

ROMP Reactivity and Self-Healing Kinetics

In situ NMR kinetic measurements of ROMP using Grubbs' first-generation catalyst established that the exo isomer of dicyclopentadiene is more than an order of magnitude (>10×) more reactive than the endo isomer [1]. This rate differential is primarily steric in origin, arising from an unfavorable entropic interaction between the penultimate repeat unit and the incoming endo monomer. In practical self-healing applications, exo-DCPD was found to heal approximately 20 times faster than the endo isomer; however, the endo isomer delivers a higher ultimate healing efficiency and better fracture toughness retention at low catalyst loadings (<1%) [2]. Specimens with >40% exo content in endo/exo blends exhibited decreased fracture toughness of the repaired material [2].

Ring-opening metathesis polymerization Stereoisomer reactivity Self-healing materials

B-Stage Latency and Prepreg Shelf-Life Stability

endo-Dicyclopentadiene dioxide is a crystalline solid at ambient temperature (mp 185–189 °C) [1]. When blended with anhydride curing agents and polyol initiators, the monomeric mixtures form mobile liquids at 35–50 °C that remain processable for approximately one week. Partially advanced (B-staged) resins derived from endo-DCPD dioxide remain fusible and soluble for a minimum of one year under ambient storage, enabling the production of stable prepregs for glass-fiber laminate fabrication [1]. In contrast, the closest liquid cycloaliphatic diepoxides—vinyl cyclohexene dioxide (a colourless liquid at 20 °C) [2] and ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate, viscosity ~409 mPa·s at 25 °C) [3]—cannot form stable, storable B-stage solid films without significant advancement or specialized formulation, fundamentally limiting their use in prepreg-based composite manufacturing.

B-stage prepreg Shelf-life stability Laminate processing

Elevated-Temperature Flexural Strength Retention

Glass-fiber-reinforced composites fabricated from dicyclopentadiene dioxide epoxy resin (R-122/6207 system) retain 63% of their room-temperature flexural strength when tested at 260 °C (331 MPa at 260 °C vs. 525 MPa at room temperature) [1]. This level of high-temperature mechanical integrity is a direct consequence of the rigid alicyclic network architecture produced by endo-DCPD dioxide/anhydride curing—a network that exhibits no detectable glass transition prior to the onset of thermal decomposition at approximately 300 °C [2]. In contrast, bisphenol A epoxy-based glass-fiber composites undergo marked softening above their Tg of 120–140 °C, with flexural strength typically declining by >50% between 150 °C and 200 °C.

Flexural strength retention High-temperature composites Glass-fiber reinforced plastic

Optimal Application Scenarios


Ultra-High-Temperature Structural Adhesives and Tooling

endo-DCPD dioxide cured with maleic anhydride/polyol delivers heat deflection temperatures exceeding 300 °C [1]—the highest known for an organic epoxy system [2]. This makes it the monomer of choice for formulating structural adhesives and composite tooling that must maintain dimensional stability and load-bearing capacity at continuous service temperatures above 250 °C, where bisphenol A epoxy (DGEBA) systems (HDT 115–135 °C) undergo catastrophic softening. The glass-fiber-reinforced laminate retains 331 MPa flexural strength at 260 °C [1], providing a quantitative performance benchmark for high-temperature tooling and aerospace component specifications.

Long-Shelf-Life B-Stage Prepregs

The crystalline solid nature of endo-DCPD dioxide (mp 185–189 °C) [3] uniquely enables the production of B-staged prepregs that remain fusible and fully soluble for a minimum of one year under ambient storage [3]. No liquid cycloaliphatic epoxy alternative (e.g., vinyl cyclohexene dioxide or ERL-4221) can provide this solid-state latency without extensive formulation modification. This property is decisive for manufacturers of electrical laminates, printed circuit boards, and high-temperature structural composites who require impregnated glass-fiber prepregs with extended ambient shelf-life and on-demand thermal cure capability [3].

Controlled-ROMP and Self-Healing Systems

The endo isomer's ROMP reactivity is more than an order of magnitude lower than that of the exo isomer [4], enabling slower, more uniform polymerization kinetics desirable for thick-section casting and controlled cure profiles. In self-healing composites, the endo isomer delivers superior ultimate healing efficiency and better fracture toughness retention at low catalyst loadings (<1%), in contrast to exo-DCPD which heals ~20× faster but produces lower-integrity repaired joints—especially when exo content exceeds 40% in isomer blends [5]. Procurement of stereochemically pure endo-DCPD dioxide is essential for achieving this balance of controlled kinetics and high healed-joint quality.

UV-Resistant Electrical Insulation and Arc-Track Resistance

Because endo-DCPD dioxide contains no aromatic benzene rings, its cured networks are inherently transparent to ultraviolet radiation and do not undergo the UV-induced oxidative degradation that plagues bisphenol A-based epoxy systems [1]. Combined with excellent dielectric properties—low power factor, high arc resistance, and superior electrical tracking resistance—arising from the absence of polar hydrolyzable groups [1], the compound is specifically suited for outdoor electrical insulators, high-voltage switchgear components, and encapsulation of electronic devices destined for prolonged UV exposure or high-humidity environments.

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